molecular formula C19H19N3O B5121036 N-cyclohexylphenazine-2-carboxamide

N-cyclohexylphenazine-2-carboxamide

Cat. No.: B5121036
M. Wt: 305.4 g/mol
InChI Key: VGYXYUVGNIXMJK-UHFFFAOYSA-N
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Description

N-cyclohexylphenazine-2-carboxamide is a synthetic compound belonging to the phenazine family, which is known for its diverse biological activities and applications. Phenazines are nitrogen-containing heterocyclic compounds produced by various bacteria and have been extensively studied for their antibiotic properties and roles in bacterial interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylphenazine-2-carboxamide typically involves the reaction of phenazine-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods utilize automated systems to precisely control reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylphenazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylphenazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylphenazine-2-carboxamide involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can act as an electron shuttle, modifying cellular redox states and affecting gene expression patterns. It can also interfere with biofilm formation and architecture, enhancing bacterial survival .

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxamide: Known for its antifungal activity.

    Phenazine-2-carboxylic acid: A precursor in the synthesis of various phenazine derivatives.

    Naphthalen-1-yl phenazine-1-carboxamide: Studied for its fungicidal properties

Uniqueness

N-cyclohexylphenazine-2-carboxamide stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties and biological activities. This structural modification enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexylphenazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXYUVGNIXMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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